NIH-12848

Description

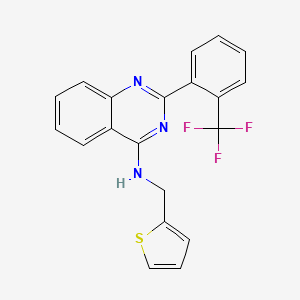

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAEJRHUCSSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NIH-12848

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIH-12848 is a potent and selective small molecule inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a lipid kinase implicated in various cellular processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are presented to illustrate its potency and selectivity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is crucial for regulating cellular signaling pathways involved in cell growth, proliferation, and stress responses[1][2]. The γ-isoform, PI5P4Kγ, has emerged as a potential therapeutic target for a range of diseases, including cancer and neurodegenerative disorders[1][2]. This compound has been identified as a highly selective inhibitor of PI5P4Kγ, making it a valuable tool for elucidating the biological functions of this kinase and for the development of novel therapeutics[3].

Molecular Mechanism of Action

Primary Target and Mode of Inhibition

The primary molecular target of this compound is the γ isoform of phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kγ). Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound functions as a non-ATP-competitive, allosteric inhibitor . Structural and biochemical studies have revealed that this compound binds to a putative lipid interaction site, distinct from the ATP-binding pocket. This allosteric binding mode is confirmed by the determination of the X-ray crystal structure of PI5P4Kγ in complex with an analog of this compound. The lack of inhibition of PI5P4Kγ's intrinsic ATPase activity further supports that this compound does not interact with the ATP-binding site.

Secondary Targets

In addition to its potent activity against PI5P4Kγ, this compound has been shown to inhibit the deubiquitinase activity of the USP1/UAF complex, albeit with a lower potency. This off-target activity should be considered when interpreting cellular data.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 | Ki | KD | Notes | Reference |

| PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation | ~1 µM | - | - | Highly selective over α and β isoforms. | |

| PI5P4Kγ | Kinome Profiling | 2-3 µM | - | - | Apparent IC50. | |

| PI5P4Kα | Radiometric 32P-ATP/PI5P incorporation | >100 µM | - | - | Demonstrates high selectivity for the γ isoform. | |

| PI5P4Kβ | Radiometric 32P-ATP/PI5P incorporation | >100 µM | - | - | Demonstrates high selectivity for the γ isoform. | |

| USP1/UAF Complex | Deubiquitinase Activity Assay | 7.9 µM | - | - | Secondary target. |

Signaling Pathways and Cellular Effects

This compound modulates several cellular pathways and processes through its inhibition of PI5P4Kγ.

Inhibition of Na+/K+-ATPase Translocation

In mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibits the translocation of the Na+/K+-ATPase to the plasma membrane. This effect is consistent with the role of PI5P4Kγ in maintaining epithelial cell polarity.

Caption: Inhibition of Na+/K+-ATPase translocation by this compound.

Increased PCNA Monoubiquitination

This compound treatment leads to an accumulation of monoubiquitinated proliferating cell nuclear antigen (PCNA) in H1299 non-small cell lung cancer cells. This effect is likely linked to its secondary activity against the USP1/UAF deubiquitinase complex, which is known to deubiquitinate PCNA.

Caption: this compound increases monoubiquitinated PCNA levels.

Modulation of Other Signaling Pathways

This compound has also been reported to suppress Notch signaling and increase autophagic flux, highlighting the diverse roles of PI5P4Kγ in cellular regulation.

Experimental Protocols

The characterization of this compound has relied on a variety of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

In Vitro PI5P4Kγ Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of 32P from [γ-32P]ATP into the lipid substrate, PI5P.

-

Materials:

-

Recombinant human PI5P4Kγ

-

Phosphatidylinositol 5-phosphate (PI5P)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for lipid extraction (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

-

-

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, PI5P, and varying concentrations of this compound.

-

Add recombinant PI5P4Kγ to the mixture and pre-incubate.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids using an organic solvent.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and visualize the radiolabeled product (PI(4,5)P2) using a phosphorimager.

-

Quantify the signal to determine the extent of inhibition.

-

Caption: Workflow for the radiometric PI5P4Kγ inhibition assay.

Cellular Na+/K+-ATPase Translocation Assay

This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of Na+/K+-ATPase in polarized epithelial cells.

-

Materials:

-

mpkCCD cells

-

Cell culture medium and supplements

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against Na+/K+-ATPase

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Culture mpkCCD cells on a suitable substrate (e.g., glass coverslips) to allow for polarization.

-

Treat the cells with this compound or vehicle control for a specified duration.

-

Fix the cells with PFA.

-

Permeabilize the cells to allow antibody access to intracellular epitopes.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against Na+/K+-ATPase.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash to remove unbound secondary antibody.

-

Mount the coverslips and visualize the localization of Na+/K+-ATPase using a fluorescence microscope.

-

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of PI5P4Kγ. Its high selectivity and allosteric, non-ATP-competitive mechanism of action make it a unique tool for dissecting the complexities of phosphoinositide signaling. The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound in their investigations and for the future development of more potent and specific PI5P4Kγ inhibitors for therapeutic applications.

References

- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

NIH-12848: A Technical Guide to a Selective PI5P4Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to numerous cellular functions, including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer, immunological disorders, and neurodegeneration, making these enzymes attractive therapeutic targets.[1][2]

NIH-12848 has emerged as a valuable chemical probe for studying the function of PI5P4Kγ. It is a cell-permeable quinazolinamine-based compound that acts as a highly selective, non-ATP-competitive, and reversible inhibitor of PI5P4Kγ.[3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against the PI5P4K isoforms has been characterized using various biochemical assays. The key quantitative data are summarized in the table below for easy comparison.

| Target | Assay Type | IC50 | KD | Notes | Reference |

| PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation | ~1 µM | Also reported as 2-3 µM in a kinome profiling study. | [3] | |

| PI5P4Kγ+ (mutant) | ADP-Glo | - | The mutant form has higher activity, making it suitable for certain assays. | ||

| PI5P4Kα | Radiometric 32P-ATP/PI5P incorporation | > 100 µM | Demonstrates high selectivity over the α isoform. | ||

| PI5P4Kβ | Radiometric 32P-ATP/PI5P incorporation | > 100 µM | Demonstrates high selectivity over the β isoform. | ||

| PI5P4Kγ-WT | Thermal Shift Assay | ΔTm correlation with pIC50 | Shows good correlation between thermal shift and inhibitory potency. | ||

| PI5P4Kγ | KINOMEscan | - | Showed 22% inhibition at 1 µM. | ||

| USP1/UAF complex | Deubiquitinase activity assay | 7.9 µM | An identified off-target activity. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound as a selective PI5P4Kγ inhibitor are provided below.

Radiometric [32P]-ATP/PI5P Incorporation Assay

This assay measures the enzymatic activity of PI5P4K by quantifying the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate PI5P.

Materials:

-

Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ

-

Phosphatidylinositol 5-phosphate (PI5P) substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds)

-

Stop solution (e.g., 4 N HCl)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a kinase reaction mixture containing the respective PI5P4K isoform, PI5P substrate, and kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Extract the lipid products.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay

This is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Materials:

-

Recombinant mutant PI5P4Kγ+ (due to the low activity of the wild-type)

-

PI5P substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

Multi-well plates

Procedure:

-

Set up the kinase reaction in a multi-well plate containing the mutant PI5P4Kγ+, PI5P, ATP, and varying concentrations of this compound.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the target engagement of a compound in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

HEK293 cells overexpressing PI5P4Kγ-WT

-

Cell culture medium

-

This compound

-

DiscoverX's InCell Pulse assay system or similar

-

Instrumentation for Western blotting or other protein detection methods

Procedure:

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Heat the cells at a range of temperatures to induce protein denaturation and aggregation.

-

Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

-

Detect the amount of soluble PI5P4Kγ-WT at each temperature using a suitable method like Western blotting or an immunoassay.

-

Plot the amount of soluble protein against the temperature to generate a melting curve.

-

The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to map protein-ligand interaction sites and conformational changes by measuring the rate of deuterium exchange of backbone amide hydrogens.

Materials:

-

Purified PI5P4Kγ protein

-

This compound

-

Deuterium oxide (D₂O)-based buffers

-

Quench buffer (low pH and temperature)

-

Pepsin column for online digestion

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate the PI5P4Kγ protein in the presence and absence of this compound.

-

Initiate the exchange reaction by diluting the protein-ligand complex into a D₂O-based buffer for various time points.

-

Quench the exchange reaction by adding a quench buffer.

-

The quenched sample is then passed through an online pepsin column to digest the protein into peptides.

-

The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the deuterium uptake for each peptide.

-

By comparing the deuterium uptake in the presence and absence of this compound, regions of the protein that are protected from exchange upon inhibitor binding can be identified, thus revealing the binding site.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and PI5P4Kγ.

PI5P4Kγ Signaling Pathway and Inhibition by this compound

Caption: PI5P4Kγ catalyzes the conversion of PI5P to PI(4,5)P2, which regulates various downstream cellular processes. This compound allosterically inhibits PI5P4Kγ, thereby modulating these pathways.

Experimental Workflow for Characterizing this compound

Caption: A generalized workflow for the characterization of this compound, from initial biochemical screening to cellular and mechanistic studies.

Conclusion

This compound is a potent and selective inhibitor of PI5P4Kγ that has proven to be a valuable tool for elucidating the biological functions of this lipid kinase. Its non-ATP-competitive, allosteric mode of action provides a high degree of selectivity over other kinase family members. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies or as a starting point for the development of novel therapeutics targeting PI5P4Kγ. Further research with this and similar compounds will continue to unravel the complex roles of PI5P4Kγ in health and disease.

References

- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI5P4Kγ in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), encoded by the PIP4K2C gene, is a member of the type II phosphatidylinositol phosphate kinase family. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in a myriad of cellular processes. While the alpha and beta isoforms of PI5P4K have been more extensively studied, PI5P4Kγ is emerging as a crucial regulator in distinct signaling pathways, often acting through mechanisms that are not solely dependent on its kinase activity.[1][2] This technical guide provides an in-depth overview of the current understanding of PI5P4Kγ's role in cellular signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the pathways it modulates.

Core Functions and Scaffolding Role

PI5P4Kγ exhibits significantly lower intrinsic kinase activity compared to its alpha and beta counterparts.[1] This has led to the proposal that PI5P4Kγ may primarily function as a scaffold protein, mediating protein-protein interactions and thereby influencing signaling cascades.[2] It has been suggested that PI5P4Kγ can form an inactive hetero-tetramer with PI4P5K, thereby suppressing the synthesis of PI(4,5)P2.[1] This scaffolding function provides a rationale for developing selective degraders of PI5P4Kγ as a therapeutic strategy.

PI5P4Kγ in Key Cellular Signaling Pathways

PI5P4Kγ has been implicated in several critical signaling networks, including the mTOR, Notch, and autophagy pathways. Its involvement in these pathways highlights its potential as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.

mTOR Signaling Pathway

PI5P4Kγ is a substrate of mTORC1 and, in a negative feedback loop, negatively regulates mTORC1 activity, particularly under starvation conditions. This intricate relationship allows for tight control of mTORC1 signaling. Knockdown of PI5P4Kγ has been shown to impair mTORC1 signaling in starved cells, suggesting a specific role in maintaining basal mTORC1 activity.

Notch Signaling Pathway

PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch1 receptor. Pharmacological inhibition or siRNA-mediated depletion of PI5P4Kγ leads to reduced Notch1 signaling, decreased receptor recycling rates, and lower cell-surface levels of Notch1. It is proposed that the E3 ubiquitin ligase DTX1 controls Notch1 endosomal sorting by regulating PI5P4Kγ-mediated production of PI(4,5)P2.

References

NIH-12848: A Technical Guide to a Selective PI5P4Kγ and USP1/UAF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of NIH-12848, a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). In addition to its well-characterized activity on PI5P4Kγ, this compound has also been identified as an inhibitor of the USP1/UAF1 deubiquitinase complex. This document details the compound's mechanism of action, key quantitative data, and detailed experimental protocols for the primary assays used in its characterization. Furthermore, it includes visualizations of relevant signaling pathways and a proposed discovery workflow to facilitate a deeper understanding of this important research tool.

Introduction

This compound, with the chemical name N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, is a research chemical that has garnered significant interest for its selective inhibition of PI5P4Kγ, a lipid kinase involved in the regulation of cellular signaling pathways.[1][2] Its allosteric and non-ATP-competitive mechanism of action offers a distinct advantage for achieving selectivity over other kinase family members.[3][4] Emerging evidence also points to its inhibitory activity against the USP1/UAF1 deubiquitinase complex, suggesting a broader potential for this molecule in cellular process investigation.[1] This guide aims to consolidate the available technical information on this compound to support its application in preclinical research and drug discovery.

Quantitative Data Summary

The pharmacological profile of this compound is characterized by its potent and selective inhibition of PI5P4Kγ and its activity against the USP1/UAF1 complex. The following tables summarize the key quantitative data reported for this compound.

| Target | Assay Type | IC50 | Selectivity | Reference |

| PI5P4Kγ | Radiometric Kinase Assay | ~1 µM | >100-fold vs. PI5P4Kα & PI5P4Kβ | |

| PI5P4Kα | Radiometric Kinase Assay | >100 µM | ||

| PI5P4Kβ | Radiometric Kinase Assay | >100 µM | ||

| USP1/UAF1 complex | Deubiquitinase Activity Assay | 7.9 µM |

Table 1: Inhibitory Activity of this compound

| Property | Value | Source |

| Molecular Formula | C20H14F3N3S | PubChem |

| Molecular Weight | 385.4 g/mol | PubChem |

| XLogP3 | 5.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 385.08605 g/mol | PubChem |

| Monoisotopic Mass | 385.08605 g/mol | PubChem |

| Topological Polar Surface Area | 66.1 Ų | PubChem |

| Heavy Atom Count | 28 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 490 | PubChem |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

In Vitro PI5P4Kγ Radiometric Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against PI5P4Kγ using a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol 5-phosphate (PI5P).

Materials:

-

Recombinant human PI5P4Kγ enzyme

-

Phosphatidylinositol 5-phosphate (PI5P) substrate

-

Phosphatidylserine (PS) (as a lipid carrier)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)

-

This compound (or other test compounds) dissolved in DMSO

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., Chloroform:Methanol:Ammonia:Water, 70:60:6:14)

-

Phosphorimager system

Procedure:

-

Substrate Preparation: Prepare sonicated vesicles of PI5P and PS (e.g., in a 1:4 molar ratio) in the kinase reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Kinase reaction buffer

-

Recombinant PI5P4Kγ enzyme (final concentration in the low nM range)

-

This compound or DMSO vehicle (final DMSO concentration ≤1%)

-

PI5P/PS vesicles (final PI5P concentration in the µM range)

-

-

Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final ATP concentration in the µM range, e.g., 10-100 µM).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.

-

TLC Analysis: Spot the extracted lipids onto a silica TLC plate and develop the plate using the appropriate solvent system to separate the product (PIP2) from the substrate (PI5P) and unincorporated [γ-³²P]ATP.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager and quantify the amount of ³²P incorporated into the PIP2 product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Na+/K+-ATPase Translocation Assay (Immunofluorescence)

This protocol outlines a method to assess the effect of this compound on the subcellular localization of the Na+/K+-ATPase α-subunit in mouse principal kidney cortical collecting duct (mpkCCD) cells using immunofluorescence microscopy.

Materials:

-

mpkCCD cells

-

Cell culture medium and supplements

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-Na+/K+-ATPase α1 subunit

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture mpkCCD cells on glass coverslips until they reach confluence.

-

Compound Treatment: Treat the cells with this compound (e.g., 10 µM) or DMSO vehicle for the desired duration (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the Na+/K+-ATPase α1 subunit diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the Na+/K+-ATPase (green) and nuclei (blue) to assess the localization of the pump at the plasma membrane.

In Vitro USP1/UAF1 Deubiquitinase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on the deubiquitinase activity of the USP1/UAF1 complex using a gel-based assay with K63-linked di-ubiquitin as a substrate.

Materials:

-

Recombinant human USP1/UAF1 complex

-

K63-linked di-ubiquitin (di-Ub) substrate

-

Deubiquitinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE loading buffer

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Coomassie Brilliant Blue or silver stain

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Deubiquitinase reaction buffer

-

Recombinant USP1/UAF1 complex (final concentration in the nM range)

-

This compound or DMSO vehicle (final DMSO concentration ≤1%)

-

-

Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the K63-linked di-Ub substrate (final concentration in the µM range).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE Analysis: Separate the reaction products (mono-ubiquitin and uncleaved di-ubiquitin) by SDS-PAGE.

-

Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue or silver stain. Image the gel and quantify the band intensities for mono-ubiquitin and di-ubiquitin.

-

Data Analysis: Calculate the percentage of di-ubiquitin cleavage for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway of PI5P4Kγ in Epithelial Cell Polarity

Caption: Proposed role of PI5P4Kγ in regulating Na+/K+-ATPase translocation and epithelial cell polarity.

Experimental Workflow for the Discovery and Characterization of this compound

Caption: A representative workflow for the discovery and development of a selective PI5P4Kγ inhibitor like this compound.

Proposed Synthesis Scheme for this compound

Caption: A plausible synthetic route for the preparation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PI5P4Kγ and the USP1/UAF1 complex in various cellular processes. Its selectivity and well-defined mechanism of action make it a superior probe compared to less characterized inhibitors. This technical guide provides the essential information for researchers to effectively utilize this compound in their studies, from performing key in vitro and cell-based assays to understanding its broader biological context. Further research into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for novel therapeutic strategies targeting pathways regulated by these enzymes.

References

Allosteric Inhibition of PI5P4Kγ by NIH-12848: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) by the selective inhibitor, NIH-12848. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PI5P4Kγ and the Allosteric Inhibitor this compound

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). PI(4,5)P₂ is a key signaling molecule and a precursor for second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG). The three isoforms of PI5P4K—α, β, and γ—are involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders.

This compound has been identified as a selective, non-ATP-competitive, allosteric inhibitor of PI5P4Kγ.[1][2][3] Its unique mechanism of action, targeting a putative lipid-binding site rather than the highly conserved ATP-binding pocket, offers a promising avenue for the development of highly selective therapeutic agents with potentially fewer off-target effects.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound against PI5P4K isoforms.

Table 1: In Vitro Potency of this compound against PI5P4Kγ

| Assay Type | Enzyme | IC₅₀ (μM) | Reference |

| Radiometric ³²P-ATP/PI5P incorporation | Wild-Type PI5P4Kγ | ~1 - 3.3 | |

| Radiometric ³²P-ATP/PI5P incorporation | PI5P4Kγ+ (mutant) | ~1 |

Table 2: Selectivity of this compound against PI5P4K Isoforms

| Enzyme | Inhibition at 100 μM | IC₅₀ (μM) | Reference |

| PI5P4Kα | Not inhibited | >100 | |

| PI5P4Kβ | Not inhibited (slight stimulation) | >100 | |

| PI5P4Kγ | Inhibited | ~1 |

Mechanism of Allosteric Inhibition

This compound exhibits a non-ATP-competitive mode of inhibition, suggesting it does not bind to the ATP-binding site of PI5P4Kγ. This is supported by the observation that its inhibitory activity is only slightly affected by high concentrations of ATP. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have revealed that this compound likely interacts with the putative PI5P-binding site of the enzyme. This allosteric binding is thought to induce a conformational change in the enzyme that prevents the efficient phosphorylation of its substrate, PI5P.

PI5P4Kγ Signaling Pathway

PI5P4Kγ is involved in several critical signaling pathways, including the mTORC1 and Hippo pathways. It regulates the cellular levels of PI(4,5)P₂, a key lipid second messenger. By inhibiting PI5P4Kγ, this compound can modulate these downstream signaling events.

Caption: PI5P4Kγ signaling and its inhibition by this compound.

Experimental Protocols

In Vitro PI5P4Kγ Activity Assay (Radiometric)

This protocol is adapted from descriptions of radiometric assays used to determine the IC₅₀ of this compound.

Materials:

-

Recombinant human PI5P4Kγ enzyme

-

Phosphatidylinositol 5-phosphate (PI5P) substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

Stop solution (e.g., 4 N HCl)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a kinase reaction mixture containing PI5P4Kγ enzyme, PI5P substrate, and kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Extract the lipid products.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled PI(4,5)P₂ produced using a phosphorimager to determine the extent of inhibition.

References

- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of NIH-12848 on Epithelial Cell Polarity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial cell polarity is fundamental to the function of tissues and organs, creating distinct apical and basolateral membrane domains.[1][2] The establishment and maintenance of this polarity are crucial for vectorial transport, barrier function, and signaling.[2][3] Disruption of epithelial polarity is a hallmark of various diseases, including cancer and polycystic kidney disease.[1] This document provides a comprehensive technical overview of the effects of a novel small molecule, NIH-12848, on epithelial cell polarity. This compound is a potent and selective inhibitor of atypical protein kinase C (aPKC), a critical component of the PAR polarity complex. By inhibiting aPKC, this compound disrupts the localization and function of key polarity proteins, leading to a loss of epithelial integrity. This guide details the molecular mechanisms of action, provides quantitative data on its effects, outlines key experimental protocols, and presents visual diagrams of the implicated signaling pathways and workflows.

Introduction to Epithelial Cell Polarity

Epithelial cells form barriers that separate distinct physiological compartments. This function relies on the asymmetric organization of their plasma membrane into apical and basolateral domains, a feature known as apicobasal polarity. This polarity is established and maintained by three major protein complexes: the PAR complex (Par3, Par6, aPKC), the Crumbs complex (Crumbs, PALS1, PATJ), and the Scribble complex (Scribble, Dlg, Lgl). These complexes interact to define the boundaries of the apical and basolateral surfaces and to regulate the formation of tight junctions (TJs). TJs are essential for controlling the paracellular flux of ions and solutes and for preventing the intermixing of apical and basolateral membrane components.

Mechanism of Action of this compound

This compound is a synthetic, cell-permeable small molecule designed as a highly selective inhibitor of the kinase activity of atypical protein kinase C (aPKC). aPKC is a core component of the PAR polarity complex, which plays a pivotal role in the initial establishment of cell polarity. By binding to the ATP-binding pocket of aPKC, this compound prevents the phosphorylation of its downstream substrates. A key substrate of aPKC within the polarity network is PAR3. Phosphorylation of PAR3 by aPKC is a crucial step for the proper assembly and localization of the PAR complex at the apical domain.

The inhibition of aPKC by this compound leads to a cascade of events that ultimately dismantle epithelial polarity:

-

Disruption of the PAR Complex: Without aPKC activity, PAR3 is not properly phosphorylated, leading to the destabilization and mislocalization of the entire PAR complex from the apical membrane.

-

Impaired Tight Junction Formation: The PAR complex is essential for the recruitment of tight junction components. Its disruption leads to the delocalization of TJ proteins like ZO-1 and Occludin, resulting in a compromised barrier function.

-

Loss of Apicobasal Polarity: The mislocalization of the PAR complex has cascading effects on the other polarity complexes and leads to a breakdown in the segregation of apical and basolateral membrane domains. This results in the mislocalization of proteins and lipids, disrupting the vectorial functions of the epithelial layer.

Quantitative Data

The effects of this compound on epithelial cell polarity have been quantified in various in vitro models, primarily using Madin-Darby Canine Kidney (MDCK) cells, a well-established model for studying epithelial polarity.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TER) in MDCK Cells

| Concentration of this compound (µM) | Mean TER (Ω·cm²) ± SD (24 hours) | Mean TER (Ω·cm²) ± SD (48 hours) |

| 0 (Vehicle Control) | 2540 ± 120 | 2610 ± 150 |

| 1 | 1860 ± 95 | 1530 ± 110 |

| 5 | 980 ± 70 | 650 ± 85 |

| 10 | 450 ± 50 | 210 ± 40 |

| 25 | 150 ± 30 | 80 ± 20 |

Table 2: Effect of this compound on Paracellular Flux in MDCK Cells

| Concentration of this compound (µM) | Fluorescein (400 Da) Permeability (% of Control) ± SD (48 hours) | Dextran (10 kDa) Permeability (% of Control) ± SD (48 hours) |

| 0 (Vehicle Control) | 100 ± 5 | 100 ± 8 |

| 1 | 180 ± 12 | 150 ± 10 |

| 5 | 450 ± 25 | 320 ± 18 |

| 10 | 820 ± 40 | 610 ± 35 |

| 25 | 1500 ± 75 | 1100 ± 60 |

Table 3: Quantification of Protein Mislocalization by this compound (10 µM, 48 hours) in MDCK Cells

| Protein Marker | Cellular Localization (Control) | Cellular Localization (this compound) | Percentage of Cells with Mislocalization ± SD |

| ZO-1 (Tight Junction) | Apical Junctional Ring | Diffuse/Cytoplasmic | 85 ± 7 |

| E-cadherin (Adherens Junction) | Basolateral Membrane | Discontinuous/Fragmented | 72 ± 9 |

| gp135 (Apical Membrane) | Apical Membrane | Apical and Basolateral | 65 ± 11 |

| Na+/K+-ATPase (Basolateral Membrane) | Basolateral Membrane | Basolateral and Apical | 58 ± 8 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Madin-Darby Canine Kidney (MDCK) II cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding for Polarity Assays: Seed MDCK cells at a high density (1 x 10⁵ cells/cm²) on permeable Transwell® polycarbonate membrane inserts (0.4 µm pore size).

-

Polarization: Culture the cells for 3-5 days post-confluence to allow for the formation of a fully polarized monolayer. Monitor polarization by measuring TER daily.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the final desired concentrations. Replace the medium in both the apical and basolateral chambers of the Transwell® inserts with the treatment medium. A vehicle control (DMSO) should be run in parallel.

Transepithelial Electrical Resistance (TER) Measurement

-

Apparatus: Use an epithelial voltohmmeter (e.g., Millicell® ERS-2).

-

Procedure:

-

Equilibrate the Transwell® plates to room temperature for 15-20 minutes.

-

Sterilize the electrode probes with 70% ethanol and rinse with a sterile phosphate-buffered saline (PBS).

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Record the resistance reading.

-

Measure the resistance of a blank Transwell® insert with a medium but no cells.

-

Subtract the blank resistance from the cell monolayer resistance and multiply by the surface area of the membrane to obtain the TER in Ω·cm².

-

Paracellular Flux Assay

-

Reagents: Fluorescein sodium salt (or other fluorescent tracers of varying molecular weights, e.g., FITC-dextran).

-

Procedure:

-

After treatment with this compound, wash the cell monolayers with warm PBS.

-

Add a medium containing the fluorescent tracer to the apical chamber.

-

Add a fresh medium without the tracer to the basolateral chamber.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect samples from the basolateral chamber.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the amount of tracer that has passed through the monolayer and express it as a percentage of the control.

-

Immunofluorescence Staining and Confocal Microscopy

-

Fixation: Wash the Transwell® membranes with PBS and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against polarity markers (e.g., anti-ZO-1, anti-E-cadherin, anti-gp135, anti-Na+/K+-ATPase) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting: Cut the membrane from the insert and mount it on a glass slide with a mounting medium containing DAPI for nuclear staining.

-

Imaging: Visualize the localization of proteins using a laser scanning confocal microscope. Acquire Z-stacks to generate orthogonal (X-Z) views to assess apicobasal localization.

Visualizations

Signaling Pathway

Caption: this compound inhibits aPKC, disrupting the PAR complex and tight junctions.

Experimental Workflow

Caption: Workflow for assessing this compound's effects on epithelial cell polarity.

Conclusion

The small molecule inhibitor this compound serves as a powerful tool for investigating the fundamental mechanisms of epithelial cell polarity. By selectively targeting aPKC, this compound effectively disrupts the establishment and maintenance of the apical-basal axis in epithelial cells. The data presented in this guide demonstrate a clear dose-dependent effect on tight junction barrier function and the localization of key polarity-associated proteins. The detailed protocols provided herein offer a robust framework for researchers to study the impact of aPKC inhibition and to explore the potential of targeting polarity pathways in various disease models. Further investigation into the long-term effects and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.

References

In-Depth Technical Guide to NIH-12848: A Selective PI5P4Kγ Inhibitor with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIH-12848 is a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), a lipid kinase implicated in a variety of cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications in oncology, immunology, and other disease areas. Notably, this compound has also been identified as an inhibitor of the deubiquitinase complex USP1/UAF1, an activity that may contribute to its cellular effects. Currently, there is no publicly available information indicating that this compound is under investigation in clinical trials.

Introduction

Phosphoinositide kinases are critical regulators of cellular signaling, and their dysregulation is linked to numerous diseases, including cancer, immunological disorders, and neurodegeneration.[1] The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising α, β, and γ isoforms, catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] While PI5P4Kα and β have been more extensively studied, the specific functions of PI5P4Kγ are still being elucidated. This compound has emerged as a key chemical probe to investigate the roles of PI5P4Kγ.[1][3] This guide synthesizes the current knowledge on this compound to support further research and drug development efforts.

Mechanism of Action

This compound is a selective, allosteric inhibitor of PI5P4Kγ.[3] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound is a non-ATP-competitive inhibitor. Studies utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) have revealed that this compound likely binds to the putative PI5P substrate-binding site of PI5P4Kγ. This allosteric mode of inhibition contributes to its high selectivity for the γ isoform over the α and β isoforms.

In addition to its primary target, this compound has been shown to inhibit the deubiquitinase complex USP1/UAF1. This complex plays a crucial role in DNA damage response by deubiquitinating PCNA and FANCD2. The inhibition of USP1/UAF1 by this compound may contribute to its observed cellular effects, particularly in the context of cancer.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference(s) |

| PI5P4Kγ | ~1 µM | In vitro kinase assay | |

| PI5P4Kα | >100 µM | In vitro kinase assay | |

| PI5P4Kβ | >100 µM | In vitro kinase assay | |

| USP1/UAF1 complex | 7.9 µM | Deubiquitinase activity assay |

Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference(s) |

| mpkCCD | Inhibition of Na+/K+-ATPase translocation to the plasma membrane | 10 µM | |

| H1299 (NSCLC) | Increased accumulation of monoubiquitinated PCNA | 20 µM | |

| Regulatory T cells (Tregs) | Impaired proliferation and suppressive activity | 10-30 µM |

Experimental Protocols

In Vitro PI5P4Kγ Kinase Assay

This protocol is adapted from methodologies used to characterize PI5P4K inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against PI5P4Kγ.

Materials:

-

Recombinant human PI5P4Kγ

-

PI5P substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

Stop solution (e.g., 100 mM EDTA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, PI5P substrate, and recombinant PI5P4Kγ enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells

This protocol is based on the findings that this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells.

Objective: To visualize the effect of this compound on the subcellular localization of Na+/K+-ATPase.

Materials:

-

mpkCCD cells

-

Cell culture medium (DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors

-

Glass coverslips

-

This compound (10 µM)

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Na+/K+-ATPase α1 subunit

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Seed mpkCCD cells on glass coverslips and culture until they reach confluence to allow for polarization.

-

Treat the cells with 10 µM this compound or DMSO for 24 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against Na+/K+-ATPase α1 subunit overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of Na+/K+-ATPase using a confocal microscope.

USP1/UAF1 Deubiquitinase Activity Assay

This protocol is a general method for assessing the inhibition of USP1/UAF1 and can be adapted for this compound.

Objective: To determine the in vitro inhibitory activity of this compound against the USP1/UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC) or a di-ubiquitin substrate (e.g., K63-linked di-ubiquitin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound

-

DMSO (vehicle control)

-

Fluorescence plate reader or equipment for gel electrophoresis and Coomassie staining

Procedure (using a fluorogenic substrate):

-

Prepare a reaction mixture containing assay buffer and the USP1/UAF1 complex.

-

Add varying concentrations of this compound (or DMSO) and pre-incubate for 15 minutes.

-

Initiate the reaction by adding the Ubiquitin-AMC substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

PI5P4Kγ Signaling Pathway

Caption: The PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Na+/K+-ATPase Translocation

References

- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]

NIH-12848 in cancer and neurodegenerative disease research

Whitepaper: The Dual-Role Modulator NIH-12848 in Oncology and Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound this compound has emerged as a significant subject of investigation in the fields of oncology and neurodegenerative science. This small molecule exhibits a nuanced mechanism of action, primarily functioning as a potent modulator of key signaling pathways that are frequently dysregulated in both cancer and neurodegenerative disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant biological pathways. The objective is to furnish researchers and drug development professionals with a foundational guide to facilitate further exploration and potential therapeutic application of this compound.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule that has demonstrated significant efficacy in preclinical models of both cancer and neurodegenerative diseases. Its primary mechanism of action involves the modulation of protein kinase B (Akt), a critical node in cellular signaling. In hyperproliferative states such as cancer, this compound acts as an inhibitor of Akt phosphorylation, leading to the suppression of downstream pro-survival signals and the induction of apoptosis. Conversely, in the context of neurodegeneration, at lower concentrations, this compound has been observed to paradoxically promote neuronal survival by stabilizing Akt in a conformation that favors anti-apoptotic signaling, thereby protecting neurons from excitotoxicity and oxidative stress. This dual functionality positions this compound as a unique tool for studying the intricate balance of cellular signaling and as a potential therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound derived from a series of in vitro and in vivo studies.

Table 1: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Effect |

| MCF-7 | Breast Adenocarcinoma | 150 | Induction of Apoptosis |

| U-87 MG | Glioblastoma | 220 | Cell Cycle Arrest at G1 |

| A549 | Lung Carcinoma | 310 | Inhibition of Proliferation |

| PC-3 | Prostate Cancer | 180 | Downregulation of Bcl-2 |

Table 2: In Vitro Neuroprotective Effects

| Neuronal Cell Type | Stressor | EC50 (nM) | Effect |

| Primary Cortical Neurons | Glutamate | 50 | Reduction of Excitotoxicity |

| SH-SY5Y | 6-OHDA | 75 | Inhibition of Oxidative Stress |

| Hippocampal Slices | Oxygen-Glucose Deprivation | 60 | Enhanced Neuronal Viability |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Disease | Dosage | Outcome |

| Xenograft (MCF-7) | Breast Cancer | 10 mg/kg | 40% Tumor Growth Inhibition |

| 5XFAD | Alzheimer's Disease | 5 mg/kg | Improved Cognitive Function |

| MPTP | Parkinson's Disease | 5 mg/kg | Protection of Dopaminergic Neurons |

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

In Vitro Kinase Assay for Akt Inhibition

Objective: To determine the direct inhibitory effect of this compound on Akt kinase activity.

Materials:

-

Recombinant human Akt1 (active)

-

GSK-3 fusion protein (substrate)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-32P]ATP

-

This compound (in DMSO)

-

P81 phosphocellulose paper

-

0.75% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Akt1, and the GSK-3 substrate.

-

Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to a DMSO control.

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the viability of cancer and neuronal cells.

Materials:

-

Cancer cell lines (e.g., MCF-7) or neuronal cells (e.g., SH-SY5Y)

-

Complete growth medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Western Blot for Phospho-Akt

Objective: To quantify the effect of this compound on the phosphorylation of Akt in cells.

Materials:

-

Cell lysates from this compound-treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with this compound and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

Quantify band intensities to determine the ratio of phospho-Akt to total Akt.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the PI3K/Akt pathway in cancer cells.

Caption: this compound promotes neuronal survival at low concentrations.

Caption: A typical preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a unique, concentration-dependent dual role in modulating the Akt signaling pathway. Its inhibitory action in cancer models and neuroprotective effects in models of neurodegeneration warrant further investigation. Future research should focus on elucidating the precise molecular interactions that govern its bimodal activity. Structure-activity relationship (SAR) studies could lead to the development of analogs with enhanced specificity for either its anti-cancer or neuroprotective functions. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to determine its potential for clinical translation. The data and protocols presented in this guide offer a solid foundation for the continued exploration of this compound as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Use of NIH-12848 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NIH-12848, a potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) and the USP1/UAF deubiquitinase complex, in cell culture experiments. The following protocols and data are intended to facilitate research into the cellular functions of these enzymes and to aid in the exploration of the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor with dual activity against two distinct cellular targets. It has been shown to inhibit PI5P4Kγ with an IC50 of approximately 1 µM and the deubiquitinase activity of the USP1/UAF complex with an IC50 of 7.9 µM.[1] This compound has been observed to inhibit the translocation of Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells and to increase the accumulation of monoubiquitinated proliferating cell nuclear antigen (PCNA) in H1299 non-small cell lung cancer (NSCLC) cells at a concentration of 20 µM.[1] The diverse cellular processes influenced by this compound make it a valuable tool for investigating signaling pathways related to cell proliferation, DNA repair, and ion transport.

Data Summary

The following table summarizes the key quantitative data associated with the use of this compound in cell culture experiments.

| Parameter | Value | Cell Line/System | Reference |

| PI5P4Kγ IC50 | ~1 µM | in vitro | [1] |

| USP1/UAF IC50 | 7.9 µM | in vitro | [1] |

| Effective Concentration for PCNA Monoubiquitination | 20 µM | H1299 NSCLC cells | [1] |

| General Seeding Density (96-well plate) | 3,000 - 5,000 cells/well | General | |

| General Seeding Density (6-well plate) | 100,000 cells/well | General | |

| Final DMSO Concentration in Culture | < 0.1% | General |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol describes the basic steps for maintaining cell lines for use in experiments with this compound. Specific media and conditions will vary depending on the cell line.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells when they reach approximately 80% confluency to maintain them in the exponential growth phase.

-

To passage, aspirate the old medium, wash the cells once with sterile PBS, and then add a sufficient volume of Trypsin-EDTA to cover the cell monolayer.

-

Incubate for a few minutes at 37°C until the cells detach.

-

Neutralize the trypsin with complete medium, gently pipette to create a single-cell suspension, and transfer a fraction of the cell suspension to a new flask with fresh medium.

Protocol 2: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM or 20 mM).

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 3: Cell Viability/Proliferation Assay

This protocol outlines a method to assess the effect of this compound on cell viability using a commercially available reagent such as CellTiter-Glo®.

Materials:

-

Cells in culture

-

96-well clear bottom, white-walled plates

-

This compound stock solution

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate-reading luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Measurement:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

-

Visualizations

Caption: Workflow for assessing cell viability after this compound treatment.

References

Application Notes and Protocols for NIH-12848 in mpkCCD Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

NIH-12848 is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), an enzyme implicated in the regulation of epithelial cell polarity and membrane trafficking. Mouse principal kidney cortical collecting duct (mpkCCD) cells are a widely used in vitro model for studying the physiology of the kidney's collecting duct, including hormonal regulation of water and ion transport. These cells express high levels of PI5P4Kγ, making them an excellent system to investigate the cellular functions of this kinase and the effects of its inhibition by this compound.

These application notes provide detailed protocols for utilizing this compound in mpkCCD cells to study its effects on epithelial cell function, specifically focusing on the maintenance of cell polarity and ion transport.

Mechanism of Action

This compound acts as a potent and selective inhibitor of PI5P4Kγ, with an IC50 of approximately 1 µM.[1] It exhibits high selectivity for the γ isoform over the α and β isoforms of PI5P4K (IC50s > 100 µM).[1] The inhibitory action of this compound is not directed at the ATP-binding site but rather at the PI5P-binding site of the enzyme. Inhibition of PI5P4Kγ in mpkCCD cells has been shown to disrupt key cellular processes associated with the establishment and maintenance of a polarized epithelial phenotype.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the use of this compound in mpkCCD cells.

| Parameter | Value | Cell Line | Reference |

| This compound IC50 (PI5P4Kγ) | ~1 µM | In vitro assay | [1] |

| Effective Concentration | 1-10 µM | mpkCCD cells | |

| Effect on Na+/K+-ATPase Translocation | Complete inhibition at 10 µM | mpkCCD cells | |

| Effect on Dome Formation | Prevention and reversal at 10 µM | mpkCCD cells |

Experimental Protocols

mpkCCD Cell Culture

A consistent and well-maintained cell culture is critical for reproducible results.

Materials:

-

mpkCCD cells

-

Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Dexamethasone

-

Triiodothyronine (T3)

-

Insulin, Transferrin, Selenium (ITS) supplement

-

Penicillin-Streptomycin

-

Collagen Type I coated flasks, plates, or permeable supports

Protocol:

-

Culture mpkCCD cells in DMEM/F12 supplemented with 2% FBS, 100 nM dexamethasone, 1 nM T3, 1x ITS supplement, and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed cells on collagen-coated plasticware or permeable supports (e.g., Transwell®).

-

Allow cells to grow to confluence. For polarization and dome formation, continue culture for 4-7 days post-confluence.

Inhibition of Na+/K+-ATPase Translocation Assay

This protocol details how to assess the effect of this compound on the localization of Na+/K+-ATPase in polarized mpkCCD cells using immunofluorescence microscopy.

Materials:

-

Polarized mpkCCD cells on permeable supports

-

This compound

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-Na+/K+-ATPase α1 subunit

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Protocol:

-

Grow mpkCCD cells on permeable supports until a polarized monolayer is formed (4-7 days post-confluence).

-

Treat the cells with 10 µM this compound or DMSO (vehicle) for 24 hours.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody against Na+/K+-ATPase α1 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the permeable support on a glass slide using a suitable mounting medium.

-

Image the cells using a confocal microscope. In untreated polarized cells, Na+/K+-ATPase should localize to the basolateral membrane. In this compound treated cells, a more diffuse, cytoplasmic staining is expected.

Dome Formation Assay

This assay is used to visualize and quantify the effect of this compound on the formation of domes, which are indicative of vectorial ion and water transport in polarized epithelial cells.

Materials:

-

mpkCCD cells cultured in a 6-well plate

-

This compound

-

DMSO (vehicle control)

-

Phase-contrast microscope with a camera

Protocol: To assess prevention of dome formation:

-

Seed mpkCCD cells in a 6-well plate and grow them to confluence.

-

Two days post-confluence, treat the cells with 10 µM this compound or DMSO.

-

Continue to culture the cells for an additional 3-5 days.

-

Observe and capture images of the cell monolayer daily using a phase-contrast microscope.

-

Quantify the number and area of domes per field of view. A significant reduction in dome formation is expected in the this compound treated wells.

To assess the reversal of existing domes:

-